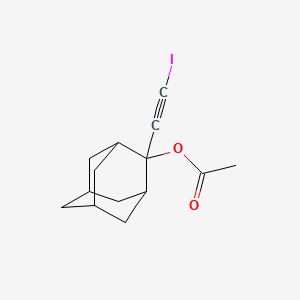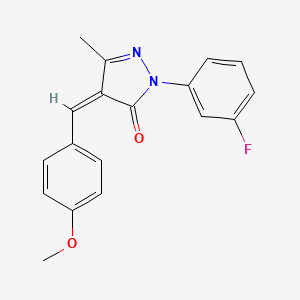
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as HPCH, is a chemical compound with potential biomedical applications. It is a hydrazone derivative of pyrazinecarboxylic acid and has been synthesized through various methods. HPCH has been the subject of scientific research due to its potential to act as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood, but research has shown that it can interact with various cellular targets, including DNA and proteins. This compound has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, this compound has been shown to interact with proteins involved in the formation of amyloid beta peptides, leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of amyloid beta peptide formation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential to act as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of this compound derivatives with improved efficacy and reduced toxicity. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成法
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can be synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-pyrazinecarbohydrazide with 3-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized compound can be purified through recrystallization.
科学的研究の応用
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
特性
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)


